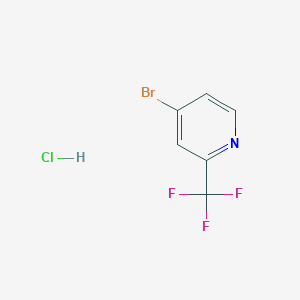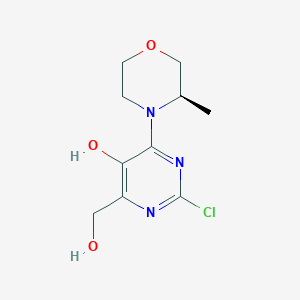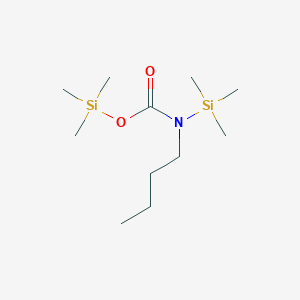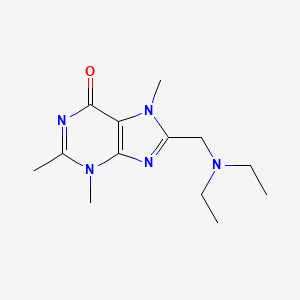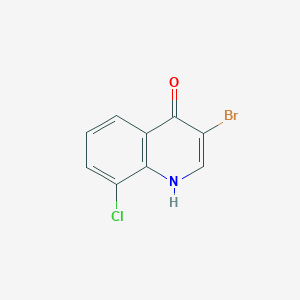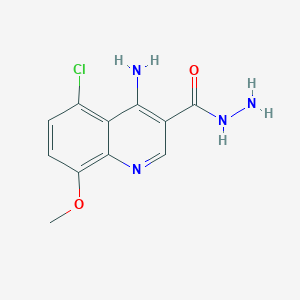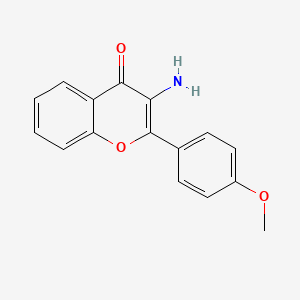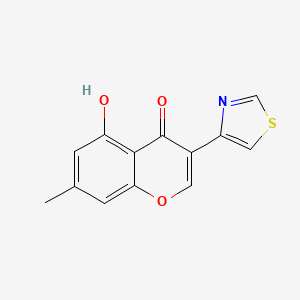
4,4'-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile: is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two benzonitrile groups attached to a central 1,2-dihydroxyethane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile typically involves the reaction of benzonitrile derivatives with ethylene glycol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the final product .
化学反应分析
Types of Reactions: 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research, including:
作用机制
The mechanism by which 4,4’-(1,2-Dihydroxyethane-1,2-diyl)dibenzonitrile exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the nitrile groups can participate in coordination with metal ions. These interactions can influence biological pathways and processes, making the compound useful in various applications .
相似化合物的比较
- 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol
- 4,4’-(Diazene-1,2-diyl)dibenzonitrile
Comparison: In contrast, similar compounds may lack one or more of these functional groups, leading to different chemical behaviors and uses .
属性
CAS 编号 |
113365-36-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
4-[2-(4-cyanophenyl)-1,2-dihydroxyethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2O2/c17-9-11-1-5-13(6-2-11)15(19)16(20)14-7-3-12(10-18)4-8-14/h1-8,15-16,19-20H |
InChI 键 |
DJWDNMGLWDUONJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(C(C2=CC=C(C=C2)C#N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


